molecular formula C19H26N2O4S B11249791 N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11249791
M. Wt: 378.5 g/mol
InChI Key: DTHXLTDKPABXME-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its combination of the furan ring, morpholinoethyl group, and sulfonamide moiety.

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O4S/c1-14-11-15(2)19(16(3)12-14)26(22,23)20-13-17(18-5-4-8-25-18)21-6-9-24-10-7-21/h4-5,8,11-12,17,20H,6-7,9-10,13H2,1-3H3

InChI Key

DTHXLTDKPABXME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3)C

Origin of Product

United States

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